molecular formula C17H26N2O2 B1339121 Tert-butyl 3-(piperidin-4-yl)benzylcarbamate CAS No. 725228-49-9

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate

Cat. No.: B1339121
CAS No.: 725228-49-9
M. Wt: 290.4 g/mol
InChI Key: MRFONSPCWQUCAX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a benzylcarbamate moiety

Mechanism of Action

Target of Action

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation.

Mode of Action

The compound interacts with its protein targets by binding to them. This binding flags the proteins for degradation, a process that is facilitated by the PROTAC . The compound’s mode of action is thus primarily through the initiation of protein degradation.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and degradation. By marking certain proteins for degradation, the compound can influence these pathways and their downstream effects. The specific pathways and effects would depend on the proteins that are targeted, which can vary based on the specific protac that the compound is a part of .

Result of Action

The result of the compound’s action is the degradation of its target proteins. This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins are involved in a disease process, their degradation could potentially slow or stop the progression of the disease .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and esterases, through its carbamate group. The nature of these interactions often involves the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their activity. For example, the carbamate group of this compound can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over time, particularly in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable effect. Additionally, high doses of this compound may result in toxic or adverse effects, such as organ damage or systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and cellular conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of this compound to specific cellular compartments or tissues, influencing its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of tert-butyl 3-(piperidin-4-yl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFONSPCWQUCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467773
Record name tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725228-49-9
Record name tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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